PPP serves as a suitable solvent for water-insoluble transition metal complexes of porphyrins and phthalocyanines []. These complexes are important in various fields, including catalysis, photochemistry, and sensors []. PPP's ability to dissolve these complexes enables researchers to study their properties and potential applications effectively.
PPP has been utilized in the development of novel electrochemical systems. For instance, researchers have created microdroplets of PPP immobilized on graphite and mesoporous ceramic electrodes for studying electrochemical processes []. Additionally, PPP has been employed to investigate the electrochemically driven transfer of mono-, di-, and tri-carboxylate anions at the interface between PPP and aqueous electrolytes []. These studies contribute to the advancement of knowledge in electrochemistry and the development of new electrochemical devices and processes.
4-(3-Phenylpropyl)pyridine is an organic compound characterized by its pyridine ring substituted with a 3-phenylpropyl group. Its chemical formula is C₁₄H₁₅N, and it has a molecular weight of approximately 213.28 g/mol. The compound appears as a colorless to light yellow liquid with a boiling point of about 322 °C and a density of 1.023 g/cm³ . It is recognized for its potential applications in various fields, particularly in catalysis and electrochemistry.
Several synthesis methods for 4-(3-Phenylpropyl)pyridine have been documented:
4-(3-Phenylpropyl)pyridine finds applications in various fields:
Studies involving interaction mechanisms of 4-(3-Phenylpropyl)pyridine focus primarily on its role in electrochemical systems. Research indicates that it can stabilize electrode interfaces, improving the efficiency of ion transfer between phases. This property makes it valuable in developing novel electrochemical sensors and devices .
Several compounds exhibit structural or functional similarities to 4-(3-Phenylpropyl)pyridine. Here are some notable examples:
Compound Name | Structure Description | Unique Features |
---|---|---|
4-Phenylpyridine | Pyridine with a phenyl group at the fourth position | Lacks the aliphatic chain present in 4-(3-Phenylpropyl)pyridine. |
3-Phenylpyridine | Pyridine with a phenyl group at the third position | Different position of substitution affects its properties. |
N-Methyl-4-(3-phenylpropyl)pyridine | Methylated derivative of 4-(3-Phenylpropyl)pyridine | Exhibits different solubility and reactivity compared to the parent compound. |
4-(2-Phenylethyl)pyridine | Pyridine substituted with a two-carbon ethylene chain and phenyl group | Provides insights into chain length effects on properties. |
The uniqueness of 4-(3-Phenylpropyl)pyridine lies in its specific combination of an aliphatic chain and a phenyl group, which influences its solubility, reactivity, and application potential compared to its analogs.
4-(3-Phenylpropyl)pyridine demonstrates significant reactivity in nucleophilic substitution reactions, with the pyridine nitrogen serving as both a nucleophilic center and a coordination site for various electrophiles [1] [2]. The compound exhibits particularly notable behavior in bromine nucleophilic substitution reactions, where reactions with sterically hindered pyridines yield desired tetrasubstituted products specifically in the case of 4-(3-phenylpropyl)pyridine, giving cationic derivatives with yields of 71% and 57% respectively [2]. These reactions are typically conducted in acetone with 4.5 equivalents of pyridine over a 2-hour stirring period [2].
Kinetic studies reveal that the nucleophilic substitution mechanism follows a complex pathway involving initial coordination of the pyridine nitrogen to the electrophilic center [1]. Base screening experiments for ethanol nucleophilic substitution reactions demonstrate variable yields depending on the specific base employed, indicating the critical role of reaction conditions in determining product selectivity [1]. The Lewis acid activation pathway represents a particularly efficient approach for nucleophilic aromatic substitutions, with optimized conditions yielding substantially improved reaction rates and selectivities [1].
The methyl triflate-catalyzed nucleophilic substitution system demonstrates exceptional efficiency, achieving 98% yields under mild conditions using 20 mol% methyl triflate in nitromethane at room temperature over 2 hours [4]. This system operates through a mechanism where methyl triflate activates the alcohol substrate, promoting nucleophilic substitution with regeneration of the catalyst [4]. The reaction scope extends to various alcohol substrates, including primary, secondary, and tertiary alcohols, with reaction temperatures and times adjusted accordingly [4].
Reaction Type | Conditions | Yield (%) | Reference |
---|---|---|---|
Bromine nucleophilic substitution | Acetone, 4.5 equivalents pyridine, 2 h stirring | 71 (compound 27a), 57 (compound 27b) | [2] |
Ethanol nucleophilic substitution with base screening | Various bases tested for activation | Variable depending on base | [1] |
MeOTf-catalyzed nucleophilic substitution | MeOTf (20 mol %), nitromethane, room temperature, 2 h | 98 | [4] |
Lewis acid activation for nucleophilic aromatic substitution | Lewis acid catalysts, optimized conditions | Variable, optimized for each system | [1] |
The oxidation-reduction chemistry of 4-(3-phenylpropyl)pyridine encompasses several distinct mechanistic pathways, with applications in both electrochemical systems and photocatalytic processes [6] [8] [9]. In rhodamine B electrochemical systems using 4-(3-phenylpropyl)pyridine microdroplets, the compound facilitates a two-step reduction process followed by single two-electron re-oxidation [8]. The disproportionation reaction exhibits a rate constant of 3 mol⁻¹ dm³ s⁻¹ at pH 12, demonstrating the pH-dependent nature of these electron transfer processes [8].
Photovoltammetric studies employing pentoxyresorufin in 4-(3-phenylpropyl)pyridine microdroplets reveal a two-electron, two-proton reduction process that is sensitive to both aqueous pH and interfacial tension [6]. The system demonstrates distinct electron and hole charge carrier behavior under illumination, with electron paramagnetic resonance evidence confirming radical intermediate formation [6]. The photoelectrochemical mechanism involves a long-lived charge-separated photoexcited intermediate within the 4-(3-phenylpropyl)pyridine microphase [6].
In organogel systems incorporating manganese tetraphenylporphyrin or manganese phthalocyanine with 4-(3-phenylpropyl)pyridine, coupled electron transfer and anion transfer mechanisms predominate [16]. The midpoint potential for manganese phthalocyanine systems is determined as -0.13 V versus saturated calomel electrode, representing a 0.23 V positive shift compared to manganese tetraphenylporphyrin systems [16]. This potential shift correlates with the predicted increase in ionization energy for the phthalocyanato ligand relative to the tetraphenylporphyrinato ligand [16].
Photoredox-catalyzed carbon-nitrogen bond cleavage reactions utilize 4-(3-phenylpropyl)pyridine-containing substrates in single-electron transfer processes followed by ring opening [9]. These transformations require blue light-emitting diode irradiation in combination with Lewis acid co-catalysts to achieve efficient bond cleavage and subsequent functionalization [9].
System | Mechanism | Rate Constant | Conditions | Reference |
---|---|---|---|---|
Rhodamine B in PPP microdroplets | Two-step reduction, single two-electron re-oxidation | k_dis = 3 mol⁻¹ dm³ s⁻¹ (disproportionation at pH 12) | Aqueous electrolyte, pH 12, triple-phase boundary | [8] |
Pentoxyresorufin photovoltammetry | Two-electron, two-proton reduction process | pH and interfacial tension dependent | PPP microdroplets, light/dark conditions | [6] |
MnTPP/MnPc in organogel systems | Coupled electron transfer and anion transfer | Potential-dependent (E_mid = -0.13 V vs SCE) | PIM-EA-TB organogel, various electrolytes | [16] |
Photoredox-catalyzed C-N bond cleavage | Single-electron transfer followed by ring opening | Photocatalytic conditions dependent | Blue LED irradiation, Lewis acid co-catalyst | [9] |
4-(3-Phenylpropyl)pyridine exhibits diverse coordination chemistry with transition metal ions, forming both discrete molecular complexes and extended coordination polymers [13] [15] [17]. Cobalt(II) coordination compounds demonstrate particularly well-characterized structural and magnetic properties [15] [17]. The discrete octahedral complex Co(NCS)₂(4-(3-phenylpropyl)pyridine)₄ features terminal nitrogen-bonded thiocyanato anions with the cobalt center coordinated by four 4-(3-phenylpropyl)pyridine ligands in equatorial positions [15] [17].
The hydrated analog Co(NCS)₂(4-(3-phenylpropyl)pyridine)₄(H₂O)₂ serves as a precursor to chain polymer formation [15]. Differential thermal analysis and thermogravimetric measurements demonstrate that upon heating, two water molecules are removed in the first step, leading to formation of the one-dimensional coordination polymer [Co(NCS)₂(4-(3-phenylpropyl)pyridine)₂]ₙ [15]. This chain structure features cobalt(II) cations linked by pairs of μ-1,3-bridging thiocyanato anions [15] [17].
The chain polymer exhibits ferromagnetic interactions between cobalt(II) ions along the chains with a coupling constant J = 29.5 K, and weaker ferromagnetic interactions between chains characterized by zJ′ = 0.38 K [15] [17]. The ferromagnetic transition occurs at 3.3 K, confirmed through specific heat measurements [15]. Temperature-dependent alternating current susceptibility measurements reveal slow relaxations both above and below the transition temperature, indicating behavior characteristic of a quasi-one-dimensional Ising ferromagnet with cluster spin-glass features [15] [17].
Manganese coordination systems utilizing 4-(3-phenylpropyl)pyridine N-oxide demonstrate enhanced catalytic activity and stability [7]. The formation of manganese(V)-oxo species coordinated with 4-(3-phenylpropyl)pyridine N-oxide provides a more active and stable catalytic system for asymmetric epoxidation reactions [7]. Infrared spectroscopy confirms coordination through characteristic shifts in carbon-nitrogen stretching frequencies from 1613 cm⁻¹ to 1623 cm⁻¹ upon ligand binding, with further shifts to 1630 cm⁻¹ upon oxo species formation [7].
General coordination behavior extends to various transition metal ions forming compounds with the composition M(NCS)₂(4-(3-phenylpropyl)pyridine)₄, where the long alkyl chain provides favorable lipophilic properties while maintaining coordination through the pyridine nitrogen [13] [14].
Metal Ion | Complex Formula | Structure Type | Magnetic Properties | Reference |
---|---|---|---|---|
Co(II) | Co(NCS)₂(PPP)₄ | Discrete octahedral complex | Paramagnetic behavior | [15] |
Co(II) | Co(NCS)₂(PPP)₄(H₂O)₂ | Discrete octahedral complex with water | Precursor to chain polymer | [15] |
Co(II) | [Co(NCS)₂(PPP)₂]ₙ | Chain polymer with bridging thiocyanates | Ferromagnetic (J = 29.5 K, T_c = 3.3 K) | [15] |
Manganese(III) | MnL-P3NO oxo species | Catalytically active oxo species | Enhanced catalytic stability | [7] |
Various transition metals | M(NCS)₂(PPP)₄ | General coordination compounds | Variable depending on metal | [13] |
Pressure-dependent alkylation reactions involving 4-(3-phenylpropyl)pyridine demonstrate significant sensitivity to reaction conditions, with sealed tube and elevated pressure environments often providing optimal yields [19] [18]. Nickel-catalyzed coupling reactions achieve exceptional yields of 95% when conducted under sealed tube conditions using bis(1,5-cyclooctadiene)nickel(0) with N,N′-bis(2,6-dimethylphenyl)imidazol-2-ylidene ligand in toluene at 130°C for 18 hours [19]. The elevated pressure generated in sealed reaction vessels enhances both reaction rate and selectivity [19].
Zinc-mediated regioselective alkylation employs dimethyl zinc and lithium tert-butoxide in tetrahydrofuran/toluene mixtures at 120°C for 3 hours under sealed tube conditions [19]. This system achieves 50% yield with high regioselectivity for the desired 4-(3-phenylpropyl)pyridine product [19]. The pressure buildup from heating in sealed systems contributes to improved mass transfer and reaction efficiency [19].
High-temperature direct alkylation methods involve reaction of allylbenzene with 4-methylpyridine at temperatures ranging from 250°C to 350°C over 3-hour periods [19]. These conditions generate autogenous pressure that facilitates the alkylation process, though yields are typically lower at approximately 30% due to competing side reactions at elevated temperatures [19].
Suzuki-Miyaura coupling conditions utilizing palladium catalysts with potassium fluoride in toluene achieve 87% yields when conducted at 160°C for 40 hours under controlled pressure environments [19]. The extended reaction times and elevated pressures are essential for overcoming the inherent stability of the pyridine aromatic system [19].
The 4-selective pyridine alkylation via Wittig olefination of dearomatized pyridylphosphonium ylides represents an alternative approach that operates under milder conditions [18]. This method enables coupling between substituted pyridines and aldehydes through N-triazinylpyridinium salt intermediates [18]. The protocol demonstrates viability for late-stage functionalization and drug methylation applications [18].
Pressure effects in alkylation reactions are particularly pronounced in systems requiring high activation energies for carbon-carbon bond formation [19]. Sealed tube conditions prevent volatile reactant loss while maintaining elevated temperatures necessary for efficient conversion [19]. The combination of pressure and temperature effects creates synergistic improvements in both reaction kinetics and thermodynamic driving forces [19].
Alkylation Method | Reaction Conditions | Pressure Effects | Yield (%) | Reference |
---|---|---|---|---|
Nickel-catalyzed coupling | Ni(cod)₂, IPr ligand, toluene, 130°C, 18 h | Sealed tube conditions (elevated pressure) | 95 | [19] |
Zinc-mediated regioselective alkylation | Me₂Zn, LiOtBu, THF/toluene, 120°C, 3 h | Sealed tube, pressure buildup from heating | 50 (regioselective) | [19] |
High-temperature direct alkylation | Allylbenzene + 4-methylpyridine, 250-350°C, 3 h | High-temperature conditions, autogenous pressure | ~30 | [19] |
Suzuki-Miyaura coupling conditions | Pd catalyst, KF, toluene, 160°C, 40 h | Sealed tube, controlled pressure environment | 87 | [19] |
Irritant